molecular formula C21H17BrO3 B1627769 Benzyl 2-(benzyloxy)-5-bromobenzoate CAS No. 850350-09-3

Benzyl 2-(benzyloxy)-5-bromobenzoate

Cat. No. B1627769
M. Wt: 397.3 g/mol
InChI Key: NXHFWYNZSJELII-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-5-bromobenzoate is a chemical compound with the following properties:



  • Empirical Formula : C14H12O3

  • Molecular Weight : 228.24 g/mol

  • Synonyms : Salicylic acid benzyl ether

  • Appearance : Light yellow powder

  • Melting Point : 73-77 °C



Synthesis Analysis

The synthesis of this compound involves the reaction between salicylic acid and benzyl bromide . The hydroxyl group of salicylic acid reacts with benzyl bromide, leading to the formation of the benzyl ether. The bromine atom is introduced at the 5-position of the benzene ring.



Molecular Structure Analysis

The molecular structure of Benzyl 2-(benzyloxy)-5-bromobenzoate consists of a benzene ring with a benzyloxy group (benzyl ether) attached at one position and a bromine atom at another position. The structural formula is as follows:


Structure: OC(=O)C6H4BrC6H4OCC7H7\text{Structure: } \text{OC}(\text{=O})\text{C6H4BrC6H4OC}\text{C7H7}



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester linkage in the compound can be hydrolyzed to yield salicylic acid and benzyl alcohol.

  • Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.

  • Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., dichloromethane).

  • Flash Point : Not applicable (as it is a solid).

  • Safety Hazards : The compound is combustible and should be handled with care. It poses risks of skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Studies : Investigate its potential as an antimicrobial or antioxidant agent.

  • Derivatives : Explore the synthesis of derivatives with modified functional groups.

  • Pharmacological Applications : Assess its pharmacological properties and potential therapeutic uses.


properties

IUPAC Name

benzyl 5-bromo-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHFWYNZSJELII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590165
Record name Benzyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(benzyloxy)-5-bromobenzoate

CAS RN

850350-09-3
Record name Benzoic acid, 5-bromo-2-(phenylmethoxy)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850350-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

K2CO3 (701 mg, 5.00 mmol) was added to a stirred solution of 5-bromo-2-hydroxybenzoic acid (434 mg, 2.00 mmol) in acetone (30 ml), followed by the addition of (bromomethyl)benzene (855 mg, 5.00 mmol). The mixture was refluxed for 12 h and then cooled to room temperature. The mixture was filtered and the filtrate was concentrated to a yellow solid. Flash chromatography over silica gel, using 1:10 ethyl acetate-petroleum ether yielded the title compound as a pure, white powder. 700 mg.
Name
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(Bromomethyl)benzene (34.2 ml, 288 mmol) was added over 5 minutes to a stirred suspension of 5-bromo-2-hydroxybenzoic acid (28.4 g, 131 mmol) and potassium carbonate (45.2 g, 327 mmol) in acetone (300 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After filtering, the filtrate was evaporated to give a light yellow oil, dried in a vacuum to give yellow solid, which was washed by petroleum ether (300 ml×2), filtered and dried in vacuum to yield the title compound as a white solid. 48.2 g.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Solid potassium carbonate (2.76 g, 20 mmol) was added to a solution of 5-bromo-2-hydroxybenzoic acid (1.74 g, 8 mmol) in acetone (20 ml) and the reaction mixture was stirred at 20° C. for 10 mins. (Bromomethyl)benzene (3.42 g, 20 mmol) was added dropwise. The reaction mixture was stirred at 71° C. for 10 h. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated to give a colourless oil. The crude product was purified on a silica gel column, eluting with hexane:ethyl acetate (100:5) to yield the title compound as a white solid. 3 g.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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